![molecular formula C10H17FO B14381965 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane CAS No. 89654-37-5](/img/structure/B14381965.png)
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3,3-dimethyl-1-oxaspiro[35]nonane is a chemical compound with the molecular formula C10H17FO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 3,3-dimethyl-1-oxaspiro[3.5]nonane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
科学研究应用
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spiro structure provides a rigid framework that can affect the compound’s overall conformation and interaction with biological targets.
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-1-oxaspiro[3.5]nonane
- 3,7-Dimethyl-1-oxaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.5]nonane
Uniqueness
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
属性
CAS 编号 |
89654-37-5 |
|---|---|
分子式 |
C10H17FO |
分子量 |
172.24 g/mol |
IUPAC 名称 |
5-fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C10H17FO/c1-9(2)7-12-10(9)6-4-3-5-8(10)11/h8H,3-7H2,1-2H3 |
InChI 键 |
CZRDPVWDWSKOHF-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC12CCCCC2F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
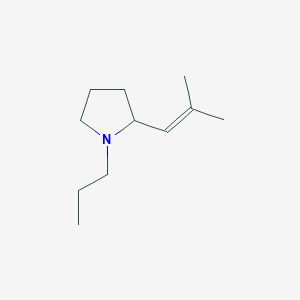


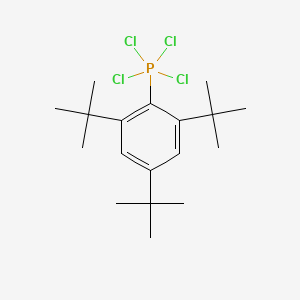
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
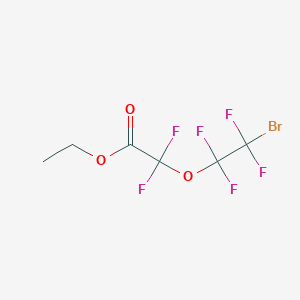
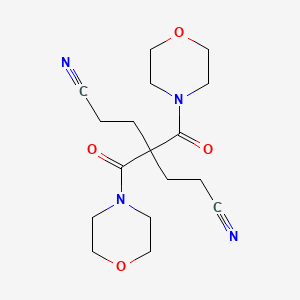
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
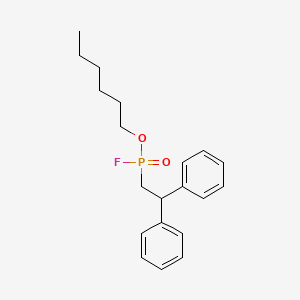
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)

